molecular formula C10H9FO3 B13036356 6-Fluoro-7-methoxychroman-4-one

6-Fluoro-7-methoxychroman-4-one

Cat. No.: B13036356
M. Wt: 196.17 g/mol
InChI Key: NGJPSHYOMJSVBW-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound belongs to the class of oxygen-containing heterocycles and is known for its diverse biological activities. The presence of fluorine and methoxy groups in its structure enhances its pharmacological properties, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methoxychroman-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and methoxybenzene derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and methoxylation.

    Cyclization: The intermediate undergoes cyclization to form the chroman-4-one core structure.

    Fluorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methoxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

6-Fluoro-7-methoxychroman-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

6-Fluoro-7-methoxychroman-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

6-fluoro-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO3/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5H,2-3H2,1H3

InChI Key

NGJPSHYOMJSVBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)CCOC2=C1)F

Origin of Product

United States

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